molecular formula C6H5FN2O2S B6602560 N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide CAS No. 2241514-60-1

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B6602560
CAS No.: 2241514-60-1
M. Wt: 188.18 g/mol
InChI Key: MDUZWICIRWGKLU-UHFFFAOYSA-N
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Description

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide is a synthetic thiazole derivative of high interest in medicinal and organic chemistry research. Its molecular formula is C6H5FN2O2S . The compound features a thiazole core, a heterocycle known for its significant role in pharmaceutical development due to its aromatic properties and presence in bioactive molecules . This specific structure is functionalized with both acetamide and formyl groups, alongside a fluorine atom, making it a valuable multifunctional intermediate or building block for the synthesis of more complex molecules. The thiazole ring is a privileged structure in drug discovery. Molecules containing this moiety have been explored for a wide spectrum of therapeutic applications, including as kinase inhibitors, antimicrobial agents, and treatments for neurodegenerative and inflammatory diseases . The presence of reactive functional groups, particularly the formyl group, allows researchers to utilize this compound in various chemical transformations, such as nucleophilic addition or condensation reactions, to create libraries of novel compounds for biological screening . This product is intended for research and further manufacturing applications, strictly as a chemical building block. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2S/c1-3(11)8-6-9-5(7)4(2-10)12-6/h2H,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUZWICIRWGKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange-Based Synthesis

The predominant method begins with tert-butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate, leveraging a halogen exchange reaction to introduce fluorine (Fig. 1):

Step 1: Fluorination via Cesium Fluoride
A solution of tert-butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate in dimethyl sulfoxide (DMSO) is treated with cesium fluoride (CsF) at 145°C. This nucleophilic aromatic substitution replaces chlorine with fluorine, yielding tert-butyl N-(4-fluoro-5-formyl-thiazol-2-yl)carbamate.

Step 2: Deprotection of the Carbamate
The tert-butyloxycarbonyl (Boc) group is removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane. This step liberates the primary amine, forming 4-fluoro-5-formylthiazol-2-amine.

Step 3: Acetylation
The free amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This final step produces N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide with high purity.

Alternative Pathways

While less common, alternative routes include:

  • Direct Formylation : Introducing the formyl group via Vilsmeier-Haack reaction on a pre-formed 4-fluorothiazole intermediate.

  • Ring-Closing Metathesis : Using transition-metal catalysts to assemble the thiazole core from acyclic precursors.

However, these methods face limitations in regioselectivity and yield compared to the halogen exchange approach.

Reaction Conditions and Optimization

Fluorination Step

ParameterOptimal Conditions
SolventDMSO
Temperature145°C (internal: 133°C)
ReagentCesium fluoride (1.5 equiv)
Reaction Time4–6 hours

The use of DMSO as a polar aprotic solvent enhances fluoride ion nucleophilicity, while high temperatures drive the substitution reaction. Excess CsF ensures complete conversion, though side reactions (e.g., hydrolysis of the formyl group) necessitate careful monitoring.

Deprotection and Acetylation

Deprotection with HCl in dioxane achieves near-quantitative Boc removal within 1–2 hours at room temperature. Acetylation proceeds efficiently at 0–25°C, avoiding formyl group degradation.

Purification and Characterization

Purification Methods :

  • Flash Chromatography : Elution with 0–15% 2-propanol in dichloromethane removes polar impurities.

  • Crystallization : Recrystallization from ethyl acetate/heptane mixtures yields high-purity product (>99% by HPLC).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1H, CHO), 8.12 (s, 1H, NH), 2.15 (s, 3H, CH3).

  • XRD : Peaks at 13.5° and 21.4° 2θ confirm crystalline structure.

Challenges and Mitigation Strategies

  • Formyl Group Stability : The aldehyde moiety is prone to oxidation under basic conditions. Solutions include:

    • Conducting acetylation at low temperatures.

    • Using anhydrous solvents to prevent hydrate formation.

  • Fluorination Selectivity : Competing side reactions at the 5-position are minimized by steric hindrance from the Boc group during the halogen exchange.

Industrial-Scale Considerations

Patent US10377750B2 outlines a kilogram-scale process:

  • Reactors : 2000 L glass-lined vessels for fluorination and deprotection.

  • Cost Efficiency : Cesium fluoride is recycled via aqueous workup, reducing reagent costs by ~30%.

  • Yield : 81% overall yield after crystallization .

Chemical Reactions Analysis

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide has potential applications in the development of pharmaceuticals, particularly due to its thiazole moiety, which is known for various biological activities.

Anticonvulsant Activity

Thiazole derivatives have been studied for their anticonvulsant properties. Compounds similar to this compound have shown significant activity against seizure models, indicating that thiazole structures can be effective in treating epilepsy and related disorders .

Neurodegenerative Diseases

Recent studies suggest that compounds containing thiazole rings may be beneficial in treating tauopathies, such as Alzheimer’s disease. This compound has been proposed as a candidate for further research into its efficacy against neurodegenerative conditions due to its ability to interact with tau proteins .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a valuable compound in the synthesis of more complex molecules.

Synthesis of Thiazole Derivatives

The compound can be utilized as a precursor to synthesize other thiazole-based compounds through reactions such as condensation and acylation. This versatility enables the development of new derivatives with tailored biological activities .

Building Block for Pharmaceutical Agents

As a building block, this compound can be modified to create a variety of pharmaceutical agents. Its structure allows for the introduction of different substituents that can enhance biological activity or modify pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported)
N-(4-Fluoro-5-formyl-1,3-thiazol-2-yl)acetamide 4-F, 5-formyl, 2-acetamide C₆H₅FN₂O₂S 200.18 g/mol Formyl, Fluorine, Acetamide Not explicitly reported
Compound 9b () 2-(4-Fluorophenyl), 5-acetamide C₁₉H₁₆FN₅O₂S 413.42 g/mol Fluorophenyl, Triazole, Acetamide Docking studies suggest enzyme binding
Compound 6a () 4-(4-Hydroxy-3-methoxyphenyl), 2-acetamide C₁₂H₁₃N₃O₃S 279.31 g/mol Methoxyphenol, Acetamide Non-selective COX-1/COX-2 inhibition
N-[4-Chloro-5-formyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide () 4-Cl, 5-formyl, 2-acetamide, N-methylphenyl C₁₃H₁₁ClN₂O₂S 294.76 g/mol Chlorine, Formyl, Methylphenyl Not reported
N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide () 5-(4-Hydroxyphenyl), 2-acetamide C₁₁H₁₀N₂O₂S 234.27 g/mol Hydroxyphenyl, Acetamide Not reported
Key Observations:
  • Fluorine vs. Chlorine : The target compound’s 4-fluoro substituent (C₆H₅FN₂O₂S) may confer greater metabolic stability compared to the chloro analog () due to fluorine’s stronger electronegativity and smaller atomic radius .
  • Formyl Group: The 5-formyl moiety in the target compound is a reactive site for further derivatization, similar to the chloro-formyl analog in . This group is absent in 9b and 6a, which instead feature aryl or phenolic substituents .
  • For example, 6a acts as a COX-1/COX-2 inhibitor (IC₅₀ ~9 mM), and 9b demonstrates binding to enzymes in docking studies .

Physicochemical Properties

  • Melting Points : The thiadiazole analog in has a high melting point (490 K), likely due to strong hydrogen bonding (N–H···O and C–H···O interactions). The target compound’s melting point is unreported but expected to be lower due to its smaller molecular size.
  • Solubility : The presence of a polar formyl group in the target may enhance aqueous solubility compared to aryl-substituted analogs like 9b .

Biological Activity

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a fluorine atom at the 4th position and a formyl group (CHO) at the 5th position. The acetamide group is attached to the nitrogen at the 2nd position of the thiazole ring. This structure contributes to its reactivity and potential biological activity.

Feature Description
Thiazole Ring Contains a fluorine atom and a formyl group
Acetamide Group Enhances reactivity and potential for biological interactions

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The thiazole ring can inhibit enzyme activity or alter protein function through covalent bonding at nucleophilic sites, leading to modifications in protein structure and function. This interaction can impact several cellular pathways, contributing to its potential as an antimicrobial, antifungal, or anticancer agent .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar thiazole structures possess significant antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticancer Potential

Thiazole derivatives have also been explored for their anticancer activities. Studies have demonstrated that compounds with similar structural motifs can induce cytotoxic effects in cancer cell lines. For instance, derivatives have shown IC50 values indicating effective inhibition of cancer cell proliferation. The presence of electron-donating or withdrawing groups significantly influences their anticancer activity .

Case Studies and Research Findings

  • Anticancer Activity : A study reported that thiazole-based compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Some compounds showed superior activity compared to established antibiotics .
  • Enzyme Inhibition Studies : In vitro enzyme inhibition assays revealed that compounds similar to this compound could effectively inhibit key enzymes involved in cancer progression, showcasing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted 2-aminothiazole precursor with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane at 20–25°C. Post-reaction, the product is isolated by filtration and recrystallized from ethanol-DMF mixtures to enhance purity . Optimization may involve solvent selection (polar aprotic solvents improve yield) and controlled temperature to minimize side reactions.

Q. How is the crystal structure of this compound validated, and which software tools are preferred?

  • Methodology : X-ray crystallography paired with refinement programs like SHELXL is standard. SHELXL allows high-precision refinement of small-molecule structures, even with twinned or high-resolution data. Validation includes checking for geometric irregularities (e.g., bond lengths, angles) using the CIF check tool in the Cambridge Structural Database (CSD) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Preclinical studies indicate potential Tau protein-targeting activity in neurodegenerative models, particularly for Alzheimer’s disease. In vitro assays (e.g., tau aggregation inhibition) are conducted using recombinant tau proteins and Thioflavin-S fluorescence. In vivo efficacy is assessed in transgenic mouse models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different thiazole-acetamide derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. methyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Experimental Replication : Validate conflicting results by standardizing assay protocols (e.g., consistent cell lines, tau isoform concentrations) .
  • Data Repository Cross-Check : Cross-reference with databases like ChEMBL or PubChem to identify outliers .

Q. What advanced analytical techniques are critical for characterizing impurities in synthesized batches?

  • Methodology :

  • HPLC-MS : Quantifies purity and identifies byproducts via retention time and mass fragmentation patterns.
  • NMR Spectroscopy : 19F-NMR^{19}\text{F-NMR} is particularly useful for tracking fluorinated impurities .
  • Thermogravimetric Analysis (TGA) : Detects solvates or hydrates that may affect stability .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Methodology :

  • logP Calculation : Use tools like MarvinSketch to predict lipophilicity (target logP ~2–3 for BBB penetration) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with BBB transporters (e.g., P-gp) to minimize efflux .
  • QSAR Models : Train models on existing BBB-penetrant thiazole derivatives to prioritize synthetic targets .

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